Product packaging for 4-(dimethylphosphanyl)pyridine(Cat. No.:CAS No. 2305254-79-7)

4-(dimethylphosphanyl)pyridine

Cat. No.: B2921670
CAS No.: 2305254-79-7
M. Wt: 139.138
InChI Key: ZTZIMTYUWVYGDF-UHFFFAOYSA-N
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Description

4-(Dimethylphosphanyl)pyridine is a valuable organophosphorus compound that serves as a versatile ligand in transition metal catalysis and synthetic organic chemistry. Its molecular structure, which combines an electron-donating dimethylphosphino group with the nitrogen heterocycle of pyridine, makes it particularly effective in facilitating various cross-coupling reactions, hydrogenations, and other metal-mediated transformations. Researchers utilize this compound to enhance reaction rates and improve selectivity in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. As a ligand, it coordinates to metal centers, often modulating their electronic properties and stability. Handling requires strict precautions as it is likely air- and moisture-sensitive. This product is intended for research purposes by qualified laboratory personnel only. Specific physical properties (e.g., melting point, boiling point), spectral data (NMR, MS), and full safety details were not available in the search and must be verified from authoritative sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10NP B2921670 4-(dimethylphosphanyl)pyridine CAS No. 2305254-79-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl(pyridin-4-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NP/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZIMTYUWVYGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Dimethylphosphanyl Pyridine and Its Analogues

Direct Phosphanylation Approaches to Pyridine (B92270) Systems

Direct phosphanylation involves the introduction of a phosphine (B1218219) group onto a pre-formed pyridine ring. This is often achieved through nucleophilic substitution or the use of specialized phosphine-containing reagents.

A conventional and straightforward method for synthesizing phosphanylpyridines involves the reaction of a halogenated pyridine with a metal phosphide (B1233454) reagent. beilstein-journals.org This approach is a classic example of nucleophilic aromatic substitution (SNAr). In this reaction, the halogen atom at the 4-position of the pyridine ring (typically chlorine or bromine) acts as a leaving group, which is displaced by a nucleophilic phosphide, such as lithium dimethylphosphide (LiPMe₂) or potassium dimethylphosphide (KPMe₂).

The pyridine ring's electron-deficient nature, caused by the electronegative nitrogen atom, facilitates nucleophilic attack, particularly at the 2- and 4-positions. matanginicollege.ac.in However, the reaction can be prone to side reactions. For instance, when using organolithium reagents to generate the phosphide in situ, competing side reactions can occur, sometimes leading to the formation of butylphosphines as byproducts. beilstein-journals.orgd-nb.info The success of this method often depends on carefully controlled reaction conditions, such as low temperatures (e.g., below 0 °C), to minimize these unwanted pathways. beilstein-journals.orgd-nb.info

More versatile and often milder reagents for phosphanylation include trimethylsilyldimethylphosphane (Me₃SiPMe₂) and trimethylstannyldimethylphosphane (Me₃SnPMe₂). nih.govresearchgate.net These compounds serve as effective sources of the dimethylphosphanyl group (Me₂P) for substitution reactions on highly electrophilic pyridine systems, such as polyfluorinated pyridines. nih.govresearchgate.net

Research has shown that these silyl- and stannylphosphane reagents react with pentafluoropyridine (B1199360) under mild conditions (0-20 °C) to produce 4-(dimethylphosphano)tetrafluoropyridine with high selectivity and in excellent yields. nih.govresearchgate.net The reaction proceeds preferentially at the 4-position, which is electronically favored for nucleophilic attack in the pentafluoropyridine system. The kinetic reactivity of substrates was found to follow the sequence: C₅NF₅ > C₆F₅CF₃ > C₆F₅Cl. nih.govresearchgate.net This highlights the high electrophilicity of the perfluorinated pyridine ring. These reagents are considered more stable nucleophiles compared to metal phosphides generated through metallation processes. beilstein-journals.orgd-nb.info

Table 1: Synthesis of 4-(Dimethylphosphano)tetrafluoropyridine using Silyl and Stannyl Reagents

Reagent Substrate Product Yield Conditions Source
Me₃SiPMe₂ Pentafluoropyridine 4-(Dimethylphosphano)tetrafluoropyridine 75-95% Benzene or no solvent, 0-20 °C nih.gov, researchgate.net
Me₃SnPMe₂ Pentafluoropyridine 4-(Dimethylphosphano)tetrafluoropyridine 75-95% Benzene or no solvent, 0-20 °C nih.gov, researchgate.net

Multi-Component and Cycloaddition Strategies for Phosphanylpyridine Scaffold Construction

An alternative to modifying an existing pyridine ring is to construct the ring itself through cycloaddition or multi-component reactions. These strategies are atom-economical and allow for the synthesis of highly functionalized pyridines from simpler acyclic precursors. uwindsor.ca

One of the most powerful methods for forming six-membered rings is the Diels-Alder [4+2] cycloaddition. rsc.orgrug.nl In the context of pyridine synthesis, this often involves the reaction of a 1-azadiene (a four-atom, five-electron component containing a C=N-C=C unit) with a two-carbon dienophile, such as an alkyne. rsc.org To synthesize a phosphanylpyridine via this route, one of the starting components would need to be pre-functionalized with a phosphine group.

Another significant approach is the transition-metal-catalyzed [2+2+2] cycloaddition. uwindsor.ca This reaction typically involves the cyclotrimerization of three alkyne units or, for pyridine synthesis, two alkyne units and a nitrile. uwindsor.cabeilstein-journals.org By choosing a nitrile or alkyne that bears a dimethylphosphanyl group, it is possible to construct the 4-(dimethylphosphanyl)pyridine scaffold in a single, convergent step. While these strategies are well-established for general pyridine synthesis, their application for the direct construction of specific phosphanylpyridines like this compound is a more specialized area of research. uwindsor.canih.gov

Challenges and Advancements in Regioselective Synthesis of Pyridine-Phosphine Hybrid Ligands

The synthesis of pyridine-phosphine ligands is often complicated by challenges related to regioselectivity—the ability to control the exact position of functionalization on the pyridine ring. encyclopedia.pubacs.org

The inherent electronic properties of the pyridine ring direct nucleophilic attack to the C2 and C4 positions, while electrophilic substitution occurs primarily at the C3 position. matanginicollege.ac.in This inherent reactivity can make it difficult to achieve selectivity, especially when multiple positions are reactive. A significant challenge is that direct C-H phosphorylation of pyridines remains largely unresolved, necessitating the use of pre-functionalized pyridines (e.g., halopyridines). mdpi.com

Recent advancements have focused on overcoming these challenges to provide more controlled and efficient synthetic routes. One major advancement is the use of activating groups. For example, pyridine N-oxides are frequently used to alter the ring's reactivity. matanginicollege.ac.innih.gov The N-oxide activates the C4 position for nucleophilic attack, and the oxide can be removed in a subsequent reduction step. nih.gov Another strategy involves the use of Lewis acids to activate the pyridine ring, facilitating nucleophilic addition of phosphine oxide anions preferentially at the C4 position. nih.gov Furthermore, specifically designed phosphine reagents have been developed that can be installed at the 4-position of pyridines as phosphonium (B103445) salts and subsequently displaced by other groups, offering a novel two-step functionalization strategy. nih.gov These modern methods provide greater control over the regiochemical outcome of the synthesis, enabling access to specific isomers that are difficult to obtain through classical methods. nih.govnih.gov

Table 2: Summary of Challenges and Advancements in Regioselective Synthesis

Challenge Advancement / Solution Source
Low regioselectivity between C2 and C4 positions Use of activating groups like N-oxides to direct functionalization to C4. matanginicollege.ac.innih.gov nih.gov, matanginicollege.ac.in
Difficulty of direct C-H phosphanylation Transition-metal-catalyzed cross-coupling of halopyridines with phosphine reagents. mdpi.com mdpi.com
Harsh reaction conditions required Development of milder methods using silylphosphanes or photocatalysis. nih.gov, mdpi.com nih.gov, mdpi.com
Competing side reactions with strong bases (e.g., organolithiums) Use of more stable nucleophilic reagents like Me₃SiPMe₂. beilstein-journals.orgd-nb.info beilstein-journals.org, d-nb.info
Poor reactivity of unactivated pyridines Activation of the pyridine ring with Lewis acids (e.g., BF₃·OEt₂) to enhance nucleophilic attack. nih.gov nih.gov

Coordination Chemistry and Metal Complexation of 4 Dimethylphosphanyl Pyridine

Ligand Binding Modes and Coordination Geometries in Metal Complexes

The structural diversity of metal complexes containing phosphanylpyridine ligands stems from the ligand's ability to adopt various coordination modes. These modes are influenced by factors such as the electronic and steric properties of the metal center, the other ligands present in the coordination sphere, and the reaction conditions.

4-(Dimethylphosphanyl)pyridine can function as a monodentate ligand, coordinating to a metal center through either the phosphorus or the nitrogen atom. libretexts.orgvaia.com Pyridine (B92270) and its derivatives are well-known monodentate ligands, where the nitrogen atom's lone pair of electrons forms a coordinate covalent bond with a metal ion. vaia.comwikipedia.org Similarly, phosphines are classic monodentate ligands that bind through the phosphorus atom. libretexts.org The choice of coordination site often depends on the principle of Hard and Soft Acids and Bases (HSAB). Hard metal ions tend to favor coordination with the hard nitrogen donor, while soft metal ions prefer the soft phosphorus donor.

The ligand can also act in a bidentate fashion, particularly in the case of its isomer, 2-(dimethylphosphino)pyridine, which has been shown to form a stable four-membered chelate ring by coordinating through both the phosphorus and nitrogen atoms. okayama-u.ac.jp This chelating behavior is crucial in the formation of highly stable complexes. d-nb.info While the 4-substituted isomer cannot form a simple monomeric chelate ring due to the separation of the P and N atoms, it can participate in more complex bidentate interactions, such as forming bridges between metal centers.

The presence of two donor atoms allows phosphanylpyridine ligands to engage in both chelation and bridging. Chelation, as seen with 2-(dimethylphosphino)pyridine, involves the ligand binding to a single metal center through both P and N atoms, which has been confirmed by X-ray analysis in palladium complexes. okayama-u.ac.jp This chelate effect results in enhanced thermodynamic stability compared to coordination with two separate monodentate ligands. libretexts.orgd-nb.info

Furthermore, ligands with multiple donor sites, like this compound, have the capacity to act as bridging ligands, connecting two or more metal centers to form dinuclear, polynuclear, or extended one-, two-, or three-dimensional structures known as coordination polymers. nih.gov In such arrangements, the ligand might coordinate to one metal via its phosphorus atom and to another via its nitrogen atom. This bridging capability has been demonstrated in various coordination polymers constructed from pyridine-based linkers with metals like manganese, cobalt, nickel, and copper, where the ligand exhibits μ3- or μ4-coordination modes. nih.gov

Synthesis and Characterization of Transition Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt precursor in an appropriate solvent. The resulting complexes are characterized using a variety of spectroscopic and analytical techniques to determine their structure, geometry, and bonding.

Coordination complexes of pyridine and its derivatives with Group 4 and other early transition metals are well-established. For instance, chromium readily forms complexes with pyridine, such as the well-known Collins reagent, CrO₃(pyridine)₂, and octahedral complexes of the type [CrCl₃(py)₃]. wikipedia.org Vanadium complexes featuring bulky bis(imino)pyridine ligands have been synthesized and characterized, with X-ray diffraction revealing distorted triangular biconical geometry around the vanadium centers. researchgate.net While specific studies focusing solely on this compound with zirconium are less common, homoleptic complexes of Group 4 metals like zirconium and titanium with other organometallic ligands are known, suggesting the potential for similar reactivity. researchgate.net

Noble metals, a group that includes rhodium, palladium, platinum, gold, and silver, form a wide variety of complexes with phosphanylpyridine ligands. wikipedia.org Palladium(II) and platinum(II), with their d⁸ electron configuration, often form four-coordinate square planar complexes. wikipedia.org The synthesis of complexes such as cis(P,P)-[PdCl(PMe₂py)₂]Y (where PMe₂py is 2-(dimethylphosphino)pyridine) has been reported, in which the ligand acts as a chelate. okayama-u.ac.jp Gold(III) also favors square planar geometry, and gold complexes with pyridine-based ligands, such as [Au(pyeb)Cl₃], have been synthesized. wikipedia.orgresearchgate.net

Silver(I) complexes with pyridine have been synthesized, often resulting in linear geometries with two-coordinate metal centers. jscimedcentral.com The synthesis of silver and palladium complexes with pyridine-based Schiff base ligands has also been achieved, yielding tetrahedral geometry for Ag(I) and square planar for Pd(II). ekb.eg These complexes are typically prepared by reacting the ligand with a metal salt like AgNO₃ or a palladium(II) precursor. jscimedcentral.comrefractorymetal.org

Table 1: Selected Noble Metal Complexes with Pyridine-Type Ligands

Metal Complex Type/Formula Coordination Geometry Ligand Binding Mode Reference(s)
Palladium(II) [PdCl(PMe₂py)₂]Y Square Planar Bidentate (P,N-Chelate) okayama-u.ac.jp
Palladium(II) Pd(II)-Schiff Base Square Planar Bidentate ekb.eg
Platinum(II) [Pt(py)₄]²⁺ Square Planar Monodentate (N) wikipedia.org
Gold(III) [Au(py)₄]³⁺ Square Planar Monodentate (N) wikipedia.org
Silver(I) Ag(I)-Pyridine Linear Monodentate (N) jscimedcentral.com

Base metals form a vast and structurally diverse range of complexes with pyridine-based ligands. Nickel(II) complexes can exhibit multiple geometries; for example, Ni(II) can form square planar complexes with 8-(dimethylphosphanyl)quinoline, a related ligand. researchgate.net It can also form four-coordinate tetrahedral and six-coordinate octahedral complexes. wikipedia.orgcyberleninka.ru Syntheses of Ni(II) coordination polymers with pyridine-dicarboxylate linkers have been reported where the metal centers are linked to form a 2D network. nih.gov

Cobalt(II) and Manganese(II) are known to form both tetrahedral complexes of the type MCl₂py₂ and octahedral complexes like MCl₂py₄, depending on the reaction stoichiometry and conditions. wikipedia.org The synthesis of coordination polymers has yielded manganese(II) complexes with a distorted trigonal bipyramidal {MnO₅} environment. nih.gov Cobalt(II) complexes with pyridine-Schiff base ligands have been characterized as having tetrahedral or octahedral geometries. ekb.egcyberleninka.ru

Copper(II) complexes with pyridine-based ligands often exhibit square planar or octahedral geometries. ekb.egcyberleninka.ru In one coordination polymer, two distinct copper environments were observed: a six-coordinate {CuN₂O₄} distorted octahedral center and a four-coordinate {CuN₂O₂} distorted square planar center. nih.gov

Table 2: Geometries of Selected Base Metal Complexes with Pyridine-Type Ligands

Metal Ligand Type Coordination Geometry Example Formula Type Reference(s)
Nickel(II) Pyridine-Schiff Base Tetrahedral [Ni(L)Cl₂] cyberleninka.ru
Nickel(II) Pyridine Square Planar / Octahedral [Ni(py)₄]²⁺ / NiCl₂(py)₄ wikipedia.orgresearchgate.net
Copper(II) Pyridine-Schiff Base Square Planar [Cu(L)₂] ekb.eg
Copper(II) Pyridine-Schiff Base Octahedral [Cu(L)Cl₂(H₂O)₂] cyberleninka.ru
Cobalt(II) Pyridine Tetrahedral / Octahedral CoCl₂(py)₂ / CoCl₂(py)₄ wikipedia.org
Manganese(II) Pyridine Tetrahedral / Octahedral MnCl₂(py)₂ / MnCl₂(py)₄ wikipedia.org

Table of Mentioned Compounds

Compound Name/Formula Type
This compound Ligand
2-(dimethylphosphino)pyridine Ligand
Pyridine (py) Ligand
8-(dimethylphosphanyl)quinoline Ligand
2-(1-ethyl-benzyl)pyridine (pyeb) Ligand
4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H₂pdba) Ligand
[PdCl(PMe₂py)₂]Y Palladium Complex
[Au(pyeb)Cl₃] Gold Complex
CrO₃(pyridine)₂ (Collins Reagent) Chromium Complex
[CrCl₃(py)₃] Chromium Complex
[MCl₂(py)₄] (M = Co, Mn) Metal Complex
[MCl₂py₂] (M = Co, Mn) Metal Complex
[Mn(μ₄-pdba)(H₂O)]ₙ Manganese Coordination Polymer

Influence of Ligand Design on Metal Center Environment and Reactivity

The design of ligands is a cornerstone of modern coordination chemistry, allowing for the precise tuning of a metal center's steric and electronic environment, which in turn dictates the reactivity and catalytic activity of the resulting complex. nih.govrsc.org Phosphanylpyridine ligands, which combine a soft phosphine (B1218219) donor with a hard pyridine nitrogen donor, are a versatile class of ligands. The specific placement of the phosphanyl group on the pyridine ring and the nature of the substituents on the phosphorus atom significantly influence the properties of the metal complex. In the case of this compound, the phosphine group is positioned para to the nitrogen atom, maximizing electronic communication through the pyridine π-system.

Steric and Electronic Effects of the Dimethylphosphanyl Group

The properties of a phosphine ligand are often quantified by Tolman's steric and electronic parameters. wikipedia.org The steric effect is described by the cone angle (θ), which measures the solid angle occupied by the ligand at the metal center. wikipedia.org The electronic effect is gauged by the Tolman Electronic Parameter (TEP), which is determined by the A₁ C-O stretching frequency (ν(CO)) in a reference [Ni(CO)₃(L)] complex. wikipedia.org A lower ν(CO) value indicates a more electron-donating ligand. libretexts.org

The dimethylphosphanyl group (-PMe₂) is characterized as a relatively small and strongly electron-donating group. Compared to the widely used triphenylphosphine (B44618) (PPh₃), trimethylphosphine (B1194731) (PMe₃), which serves as a good proxy for the electronic and steric properties of the dimethylphosphanyl fragment, is less bulky and a stronger electron donor. libretexts.org The small size of the methyl groups minimizes steric hindrance around the metal center, which can allow for higher coordination numbers or provide greater access for substrates in catalytic reactions. libretexts.org

The electronic influence of the dimethylphosphanyl group in this compound is particularly significant. Placed at the 4-position of the pyridine ring, the electron-donating phosphine can influence the metal center not only through direct P-metal coordination but also indirectly by increasing the electron density of the entire pyridine π-system. This enhanced electron density on the pyridine nitrogen can strengthen its bond to the metal. Studies on related NNN pincer ligands have shown that electron-donating groups at the 4-position of the pyridine ring increase the electron density at the coordinated Cu(II) center. d-nb.info This electronic modulation can have a profound impact on the reactivity of the metal complex, influencing redox potentials and the kinetics of catalytic cycles. nih.govrsc.org For instance, in iron-pyridinophane complexes, tuning the electronic properties via 4-substitution on the pyridine ring provides a direct handle to regulate C-C coupling activity. nih.gov

Table 1: Comparison of Tolman Parameters for Common Phosphine Ligands
Ligand (L)Tolman Cone Angle (θ) [°]Tolman Electronic Parameter (TEP) ν(CO) [cm⁻¹]Reference
PMe₃1182064.1 wikipedia.org
PEt₃1322061.7 nih.gov
PPh₃1452068.9 wikipedia.org
P(t-Bu)₃1822056.1 wikipedia.org
P(OPh)₃1282085.3 nih.gov
PF₃1042110.9 nih.gov

Conformational Flexibility and Dynamic Behavior of Phosphanylpyridine Ligands

Phosphanylpyridine ligands possess inherent conformational flexibility, which can play a crucial role in the catalytic cycle of their metal complexes. This flexibility primarily arises from rotation around single bonds, such as the P-C(aryl) bond and any bonds within the phosphine's substituents. For this compound, rotation around the P-C bond can alter the spatial arrangement of the two methyl groups relative to the plane of the pyridine ring. While this may seem minor, such conformational changes can influence crystal packing in the solid state and the precise steric environment at the metal center in solution. nih.gov

In metal complexes, the conformational flexibility of ligands can lead to dynamic behavior, where a complex may exist as a mixture of interconverting isomers or fluxional species. numberanalytics.com Such processes are often studied using variable-temperature NMR (VT-NMR) spectroscopy. fu-berlin.de For example, a phosphanylpyridine ligand might coordinate in a certain geometry, but undergo rapid conformational changes on the NMR timescale. rsc.org In some copper(I) complexes with multidentate pyridine-containing ligands, dynamic processes involving the interconversion between different coordination modes have been observed. rsc.org

While specific dynamic NMR studies on complexes of this compound are not extensively documented, the principles can be inferred from related systems. For instance, in complexes where the ligand can potentially bridge two metal centers or where steric crowding induces restricted rotation, VT-NMR would be expected to reveal distinct signals for non-equivalent methyl groups at low temperatures, which coalesce into a single averaged signal as the temperature is raised and the dynamic process becomes faster than the NMR timescale. numberanalytics.com This dynamic behavior is not merely a curiosity; the ability of a ligand to flexibly adapt its conformation can be essential for accommodating different intermediates in a catalytic cycle, thereby lowering activation barriers and enhancing reactivity. nih.gov

Catalytic Applications of 4 Dimethylphosphanyl Pyridine Complexes

Homogeneous Catalysis Mediated by Phosphanylpyridine-Metal Complexes

Phosphanylpyridine ligands, including 4-(dimethylphosphanyl)pyridine and its analogues, are integral to the field of homogeneous catalysis. These ligands can coordinate to a metal center in either a monodentate fashion through the phosphorus atom or as a bidentate P,N-chelating ligand. This versatility allows for fine-tuning of the metal's electronic properties and coordination sphere, which is crucial for catalytic activity and selectivity. The phosphorus atom acts as a soft σ-donor, while the pyridine (B92270) nitrogen is a harder σ-donor and π-acceptor, a combination that can stabilize various oxidation states of metals like palladium, rhodium, nickel, and iron during a catalytic cycle.

Complexes formed with these ligands are typically soluble in organic solvents, making them ideal for homogeneous catalysis where reaction conditions can be mild and catalyst-substrate interactions are maximized. For instance, diphenyl-2-pyridylphosphine, a closely related analogue, is a widely used ligand in palladium-catalyzed carbonylation of alkynes, where it not only stabilizes the metal center but also participates in proton transfer, enhancing catalytic rates. The electronic nature of the pyridine ring can be modified by substituents, which in turn influences the catalytic performance of the corresponding metal complex.

Specific Catalytic Transformations and Reaction Scope

The application of this compound and related phosphanylpyridine complexes spans several key organic transformations, from the production of bulk chemicals to the synthesis of fine chemicals and complex molecules.

Hydroformylation, or the oxo process, is a large-scale industrial reaction that converts alkenes into aldehydes using syngas (CO/H₂) and is typically catalyzed by rhodium or cobalt complexes. The choice of ligand coordinated to the metal center is critical for controlling the regioselectivity (linear vs. branched aldehyde) and, in asymmetric variants, the enantioselectivity. While bulky diphosphine ligands are often employed to favor the formation of linear aldehydes, monodentate phosphines and simpler bidentate ligands also play a significant role.

Rhodium complexes with phosphine (B1218219) ligands are highly active for this transformation. The reaction mechanism involves the coordination of the alkene to a rhodium-hydride species, followed by migratory insertion, CO insertion, and hydrogenolysis to release the aldehyde product. The electronic and steric properties of the phosphine ligand influence the relative rates of these steps and the stability of key intermediates, thereby dictating the product distribution. For example, in the hydroformylation of styrene, certain phosphorus ligands can steer the reaction to produce high yields of the branched aldehyde, a precursor for pharmaceuticals. Although specific studies on this compound in hydroformylation are not extensively documented in primary literature, its fundamental properties as a P,N-ligand suggest it could be effective, with the dimethylphosphanyl group offering less steric hindrance but strong electron-donating character compared to its diphenyl- or dicyclohexyl-phosphanyl counterparts.

Phosphanylpyridine ligands are effective in metal-catalyzed ethylene (B1197577) oligomerization and polymerization. Depending on the metal (e.g., Cr, Ni, Pd), the ligand structure, and the reaction conditions, these

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations offer a detailed picture of the electronic landscape within the 4-(dimethylphosphanyl)pyridine molecule. These studies are fundamental to understanding its reactivity and coordination behavior.

The electronic properties of this compound are governed by the interplay between the electron-donating dimethylphosphanyl group and the electron-withdrawing pyridine (B92270) ring. The phosphorus atom, with its lone pair of electrons, significantly influences the electronic distribution within the molecule. The nitrogen atom in the pyridine ring also possesses a lone pair, and the interaction between these two centers is a key feature of its electronic structure.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

PropertyCalculated Value
Dipole Moment (Debye)3.5 D
HOMO Energy (eV)-6.2 eV
LUMO Energy (eV)-0.8 eV
HOMO-LUMO Gap (eV)5.4 eV
NBO Charge on P+0.45 e
NBO Charge on N-0.60 e

Note: The data in this table is hypothetical and serves as an illustration of the types of properties that can be calculated. Actual values would be obtained from specific quantum chemical calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the phosphorus and nitrogen lone pairs, making these sites susceptible to electrophilic attack. The LUMO is likely to be a π* orbital of the pyridine ring, indicating that the ring can accept electron density in reactions with nucleophiles. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. sparkle.pro.br

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. researchgate.net For reactions involving this compound, DFT calculations can provide detailed energy profiles and geometries of the species involved.

The optimization of transition state geometries is a key aspect of these studies. sparkle.pro.br By locating the transition state on the potential energy surface, the activation energy for a particular reaction step can be calculated. This information is critical for predicting reaction rates and understanding the factors that control selectivity. For instance, in a cross-coupling reaction catalyzed by a palladium complex of this compound, DFT could be used to model the transition states for the formation of different regio- or stereoisomers, thereby explaining the observed product distribution.

Table 2: Calculated Activation Energies for a Hypothetical Reaction Involving this compound (Hypothetical Data)

Reaction StepReactant ComplexTransition StateProduct ComplexActivation Energy (kcal/mol)
Oxidative AdditionPd(0)L + R-X[R-Pd(II)L-X]‡R-Pd(II)L(X)15.2
Reductive EliminationR-R'-Pd(II)L[R-R'-Pd(0)L]‡Pd(0)L + R-R'20.5

Note: L represents the this compound ligand. The data is hypothetical and for illustrative purposes.

Computational Approaches for Ligand Design and Property Prediction

Computational methods are increasingly used in the rational design of new ligands with tailored properties for specific applications, such as catalysis and materials science. mdpi.com For this compound, computational approaches can be employed to design derivatives with enhanced catalytic activity, selectivity, or stability.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its biological activity or physical properties. researchgate.net By developing QSAR/QSPR models for a series of this compound derivatives, it is possible to predict the properties of new, unsynthesized compounds. These models can guide the selection of substituents on the pyridine ring or the phosphine (B1218219) group to optimize desired characteristics.

In silico screening is another powerful tool for ligand design. Large virtual libraries of this compound derivatives can be generated and computationally screened for their potential performance in a specific catalytic reaction. This approach allows for the rapid identification of promising candidates for experimental synthesis and testing, significantly accelerating the discovery of new and improved ligands. The screening can be based on various descriptors, such as steric parameters (e.g., cone angle) and electronic parameters (e.g., Tolman electronic parameter), which can be calculated computationally.

Table 3: Predicted Properties of Hypothetical this compound Derivatives for Ligand Design

DerivativeSubstituent at C4Calculated Cone Angle (°)Calculated Tolman Electronic Parameter (cm⁻¹)Predicted Catalytic Activity (TOF, h⁻¹)
1 H1252060500
2 OMe1262058650
3 CF₃1282065300

Note: The data presented is hypothetical and illustrates the use of computational predictions in ligand design.

Modeling of Metal-Ligand Interactions and Coordination Geometries

Understanding the interaction between this compound and metal centers is crucial for its application in coordination chemistry and catalysis. Computational modeling provides detailed insights into the nature of these interactions and the resulting coordination geometries. wikipedia.org

DFT calculations can be used to optimize the geometries of metal complexes containing the this compound ligand. scielo.org.co These calculations can predict key structural parameters such as metal-ligand bond lengths and angles, which can be compared with experimental data from X-ray crystallography. researchgate.net The coordination of this compound to a metal center can occur through the phosphorus atom, the nitrogen atom, or both in a chelating fashion, depending on the specific metal and other ligands present.

The strength of the metal-ligand bond can be quantified by calculating the bond dissociation energy. This provides a measure of the stability of the metal complex and can be used to understand ligand substitution reactions. mdpi.com Furthermore, the electronic nature of the metal-ligand bond can be analyzed using techniques like Natural Bond Orbital (NBO) analysis to determine the extent of σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand.

Table 4: Calculated Metal-Ligand Bond Distances and Energies for Hypothetical Complexes of this compound (L)

ComplexMetalM-P Bond Distance (Å)M-N Bond Distance (Å)M-L Bond Dissociation Energy (kcal/mol)
[PdCl₂(L)₂]Pd(II)2.352.1035.8
[Rh(CO)Cl(L)₂]Rh(I)2.302.1542.1
[Ni(CO)₃(L)]Ni(0)2.25-30.5

Note: This data is hypothetical and intended to illustrate the types of parameters that can be obtained from computational modeling.

Derivatization and Functionalization Strategies for 4 Dimethylphosphanyl Pyridine

Synthesis of Substituted Phosphanylpyridine Analogues

The synthesis of substituted analogues of 4-(dimethylphosphanyl)pyridine can be broadly categorized into two main approaches: modification of the pyridine (B92270) ring and alteration of the substituents on the phosphorus atom.

A common strategy for introducing substituents onto the pyridine ring involves the lithiation of a suitably protected or substituted pyridine precursor, followed by quenching with an appropriate electrophile. For instance, directed ortho-lithiation of 3-substituted pyridines can provide a route to 3,4-disubstituted phosphanylpyridines. The choice of the lithiating agent, such as n-butyllithium or lithium diisopropylamide (LDA), and the reaction conditions are crucial to control the regioselectivity of the deprotonation. The resulting organolithium intermediate can then be reacted with a chlorophosphine, such as chlorodimethylphosphine, to install the dimethylphosphanyl group at the 4-position.

Alternatively, functionalized pyridines can be prepared via transition metal-free phosphonation reactions. One approach involves the activation of the pyridine ring with a Lewis acid, such as BF₃·OEt₂, to facilitate the nucleophilic addition of a phosphine (B1218219) oxide anion at the 4-position. The resulting σ-complex is then oxidized to yield the 4-phosphonated pyridine. nih.govacs.org Subsequent reduction of the phosphine oxide would yield the desired phosphanylpyridine.

Another versatile method for accessing substituted 4-phosphanylpyridines is through the reaction of 4-halopyridines with secondary phosphines or their corresponding lithium phosphides. This nucleophilic aromatic substitution reaction allows for the introduction of a wide variety of dialkyl- and diarylphosphanyl groups. For example, reacting 4-chloropyridine (B1293800) with lithium diphenylphosphide, generated from the reaction of diphenylphosphine (B32561) with an organolithium reagent, yields 4-(diphenylphosphanyl)pyridine. This methodology can be extended to a range of substituted 4-halopyridines and secondary phosphines, providing access to a library of analogues with diverse steric and electronic profiles.

The synthesis of 4-(diarylphosphanyl)pyridines has also been achieved through multi-step sequences starting from appropriately substituted acetophenones. For instance, 2,6-bis(4-cyanophenyl)pyridine can be synthesized from 2,6-bis(4-bromophenyl)pyridine via reaction with copper(I) cyanide. nih.gov This dinitrile can then be further elaborated to introduce the phosphanyl functionality.

Below is a table summarizing various synthetic strategies for preparing substituted phosphanylpyridine analogues.

Starting MaterialReagentsProductKey Features
Substituted 3-halopyridine1. n-BuLi or LDA2. ClPMe₂3-Substituted-4-(dimethylphosphanyl)pyridineDirected ortho-lithiation
Pyridine1. BF₃·OEt₂2. R₂P(O)H, base3. Oxidant4. Reductant4-(Dialkyl/diarylphosphanyl)pyridineMetal-free C-H phosphonation
4-HalopyridineLiPR₂ or KPR₂4-(Dialkyl/diarylphosphanyl)pyridineNucleophilic aromatic substitution
Substituted acetophenoneMulti-step synthesisSubstituted 4-(diarylphosphanyl)pyridineVersatile for complex diarylphosphines

Introduction of Chiral Auxiliaries into Phosphanylpyridine Scaffolds

The incorporation of chirality into phosphanylpyridine scaffolds is of significant interest for applications in asymmetric catalysis. Chirality can be introduced either at the phosphorus atom (P-stereogenic) or on the pyridine backbone.

The synthesis of P-stereogenic phosphanylpyridines can be achieved through methods developed for the asymmetric synthesis of chiral phosphines. One common approach involves the use of chiral auxiliaries. For example, a racemic secondary phosphine oxide can be resolved, and the resulting enantiopure phosphine oxide can be stereospecifically reduced to the corresponding P-chiral phosphine. Alternatively, diastereoselective reactions of phosphinite precursors bearing a chiral auxiliary, such as (-)-menthol or a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL), with organometallic reagents can lead to the formation of P-chiral phosphines with high enantiomeric excess. researchgate.net These strategies can be adapted to synthesize P-chiral 4-pyridylphosphines.

Another strategy involves the catalytic asymmetric synthesis of P-chiral compounds. For instance, the desymmetrization of prochiral phosphine precursors using chiral catalysts has emerged as a powerful tool. nih.gov This approach could potentially be applied to the synthesis of P-chiral this compound analogues.

Chirality can also be introduced on the pyridine ring itself. This can be accomplished by starting with a chiral pyridine derivative or by performing an asymmetric transformation on a prochiral pyridine substrate. For example, chiral pyridine carboxamides have been synthesized from pyridine-2,6-dicarbonyl dichloride and chiral amino acid derivatives. sioc-journal.cn While not directly leading to a phosphanylpyridine, this illustrates the principle of incorporating chirality into the pyridine framework.

A more direct approach involves the asymmetric functionalization of the pyridine ring. For example, the enantioselective dearomative addition of Grignard reagents to 4-methoxypyridinium ions, catalyzed by a copper complex with a chiral ligand, produces chiral dihydropyridine (B1217469) derivatives that can be further functionalized. nih.gov

The use of chiral auxiliaries like pseudoephedrine and pseudoephenamine in asymmetric alkylation reactions provides a general strategy for creating stereogenic centers adjacent to a functional group, which could be adapted for the synthesis of chiral substituted pyridines that are precursors to phosphanylpyridine ligands. nih.govharvard.edu

The following table outlines general strategies for introducing chirality into phosphanylpyridine scaffolds.

StrategyApproachExample
P-StereogenicityUse of chiral auxiliariesReaction of a phosphinite derived from a chiral alcohol with a 4-pyridyl Grignard reagent.
P-StereogenicityCatalytic asymmetric synthesisDesymmetrization of a prochiral di(4-pyridyl)phosphine precursor.
Backbone ChiralityUse of chiral starting materialsSynthesis starting from a commercially available chiral substituted pyridine.
Backbone ChiralityAsymmetric functionalizationCatalytic enantioselective reaction on a prochiral pyridine derivative.

Post-Synthetic Modification of Phosphanylpyridine Ligands within Metal Complexes

Post-synthetic modification (PSM) of ligands within metal complexes offers a powerful strategy to fine-tune the properties of the complex without the need to synthesize a new ligand from scratch. For this compound coordinated to a metal center, modifications can potentially occur at the phosphorus atom, the pyridine ring, or the methyl groups of the phosphine.

Reactions at the coordinated phosphine ligand are well-documented. For instance, the phosphorus atom can be oxidized to a phosphine oxide, or it can react with alkyl halides to form phosphonium (B103445) salts. However, these reactions often lead to ligand dissociation due to the altered electronic properties of the phosphorus donor. A more subtle modification involves the cleavage of a P-C bond, which has been observed in some nickel bis(diphosphine) complexes under mild conditions, leading to the formation of new organometallic species. nsf.govnih.gov While this is often an undesired decomposition pathway, in specific cases, it could be harnessed for controlled functionalization. The mechanism of P-C bond cleavage by lithium in tertiary phosphines has also been studied, suggesting that it proceeds through a thermodynamic equilibrium between P-C(aryl) and P-C(alkyl) cleaved radicals and anions. nih.gov

The pyridine ring of a coordinated this compound ligand can also be a site for post-synthetic modification. The coordination to a metal center can alter the reactivity of the pyridine ring, potentially making it more susceptible to nucleophilic or electrophilic attack, depending on the electronic nature of the metal center. For example, in platinum(II) clusters with pyridine-based ligands, comproportionation reactions have been observed, indicating that the pyridine ligands can be exchanged or modified within the coordination sphere. nih.gov

Furthermore, the methyl groups of the dimethylphosphanyl moiety could potentially be functionalized, for example, through deprotonation-alkylation sequences, although this would require a strong base and careful control of reaction conditions to avoid side reactions.

The table below summarizes potential post-synthetic modification strategies for coordinated this compound.

Site of ModificationReaction TypePotential Outcome
Phosphorus AtomOxidationFormation of a coordinated phosphine oxide
Phosphorus AtomAlkylationFormation of a coordinated phosphonium salt
P-C BondCleavageLigand rearrangement or decomposition
Pyridine RingNucleophilic AdditionFunctionalization of the pyridine ring
Pyridine RingElectrophilic SubstitutionFunctionalization of the pyridine ring (less common)
Methyl GroupsDeprotonation-AlkylationFunctionalization of the phosphine substituents

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Elucidation

NMR spectroscopy is a primary tool for elucidating the molecular structure of a compound in solution. For 4-(dimethylphosphanyl)pyridine, a combination of ¹H, ¹³C, and ³¹P NMR experiments would provide a complete picture of its structure.

¹H NMR: The proton NMR spectrum would be expected to show signals for the protons on the pyridine (B92270) ring and the methyl groups attached to the phosphorus atom. The pyridine protons would appear as distinct multiplets in the aromatic region (typically δ 7-9 ppm). The protons of the two methyl groups attached to the phosphorus would likely appear as a doublet in the upfield region (typically δ 1-2 ppm) due to coupling with the phosphorus-31 nucleus (²JP-H coupling).

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons of the pyridine ring would resonate in the aromatic region (typically δ 120-150 ppm), and their chemical shifts would be influenced by the electron-donating or -withdrawing nature of the dimethylphosphanyl group. The carbon directly attached to the phosphorus atom would show a characteristic coupling constant (JP-C). The methyl carbons would appear at a higher field.

³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for phosphorus-containing compounds. For this compound, a single resonance would be expected. The chemical shift of this signal provides insight into the electronic environment of the phosphorus atom. The value would be characteristic of a tertiary phosphine (B1218219) attached to an aromatic ring.

Table 7.1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
¹H (Pyridine) 7.0 - 8.5 m
¹H (CH₃) 1.0 - 2.0 d ²JP-H
¹³C (Pyridine) 120 - 150 d JP-C
¹³C (CH₃) 15 - 25 d ¹JP-C

Note: The data in this table is predictive and based on general principles of NMR spectroscopy for similar compounds. Actual experimental values are required for confirmation.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a standard MS experiment, this compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ would be detected, confirming the molecular weight. Fragmentation patterns observed in the mass spectrum would provide further structural information, likely showing the loss of methyl groups or cleavage of the P-C bond.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₇H₁₀NP). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 7.2: Predicted Mass Spectrometry Data for this compound

Technique Ion Calculated m/z

Note: The m/z value is calculated based on the exact masses of the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrations include C-H stretching from the aromatic ring and methyl groups, C=C and C=N stretching vibrations of the pyridine ring, and vibrations associated with the C-P bond.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The P-C bond stretching would also be observable.

Table 7.3: Predicted Vibrational Spectroscopy Data for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000 2850 - 3000
Pyridine Ring C=C, C=N Stretch 1400 - 1600 1400 - 1600

Note: These are general ranges for the expected functional groups. A full theoretical and experimental analysis would be needed for precise assignments.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

If this compound can be obtained as a suitable single crystal, X-ray diffraction would provide definitive information about its three-dimensional structure in the solid state. This powerful technique would determine precise bond lengths, bond angles, and intermolecular interactions, such as packing arrangements in the crystal lattice. Key parameters that would be determined include the C-P and N-C bond lengths, the geometry around the phosphorus atom, and the planarity of the pyridine ring.

Table 7.4: Predicted Single-Crystal X-ray Diffraction Parameters for this compound

Parameter Predicted Value/System
Crystal System Monoclinic or Orthorhombic
Space Group To be determined
C-P Bond Length ~1.83 Å
C(pyridine)-N Bond Length ~1.34 Å

Note: These values are based on typical bond lengths and angles for similar organophosphorus and pyridine compounds. Experimental determination is necessary for accurate data.

Future Research Directions and Emerging Applications

Development of Sustainable Synthetic Pathways for Phosphanylpyridines

The traditional synthesis of phosphine (B1218219) ligands often involves multi-step processes that utilize hazardous reagents and generate significant phosphine oxide waste. A key future direction is the development of greener, more sustainable synthetic routes. Research is moving towards methods that improve atom economy, reduce waste, and utilize environmentally benign solvents and catalysts.

One promising approach is the use of catalytic, redox-neutral reactions. For instance, multicomponent synthesis strategies are being developed that can construct complex pyridine (B92270) structures in a single pot from simple starting materials. nih.gov A three-component synthesis of polysubstituted pyridines has been demonstrated, based on a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov This methodology minimizes waste and avoids the use of stoichiometric phosphines, which are common in traditional methods. nih.gov Adapting such catalytic cycles to incorporate phosphorus functionalities represents a significant but valuable challenge.

Future research will likely focus on:

Catalytic P-C Bond Formation: Exploring novel catalysts for the direct phosphinylation of pyridine rings, bypassing the need for pre-functionalized substrates.

One-Pot Syntheses: Designing cascade reactions where the pyridine core and the phosphanyl group are installed sequentially in a single reaction vessel. researchgate.net

Renewable Feedstocks: Investigating the use of bio-derived starting materials for the synthesis of the pyridine backbone.

Synthesis StrategyKey AdvantagesResearch Goal
Catalytic Aza-Wittig/Diels-AlderHigh atom economy, reduced waste, access to diverse substitutions. nih.govIntegration of phosphorus-containing reactants into the catalytic cycle.
Direct C-H PhosphinylationBypasses the need for halogenated pyridines, improving step economy.Development of selective and efficient catalysts for pyridine C-P bond formation.
Microwave-Assisted SynthesisReduced reaction times, improved yields, and often milder conditions. researchgate.netOptimization for the synthesis of various phosphanylpyridine derivatives.

Exploration of New Catalytic Frontiers (e.g., Energy, Biomass Conversion)

While phosphine ligands are staples in cross-coupling and hydrogenation reactions, the unique properties of 4-(dimethylphosphanyl)pyridine open doors to new catalytic frontiers, particularly in the energy sector and biomass conversion. The conversion of biomass into valuable chemicals and fuels is a critical component of a sustainable future. mdpi.comresearchgate.net This process often relies on multifunctional catalysts to perform cascade reactions in a single pot. mdpi.com

Phosphanylpyridine ligands can be instrumental in these processes. The pyridine nitrogen can act as a basic site or a hydrogen-bond acceptor, while the phosphorus atom coordinates to a metal center. This bifunctional nature is ideal for cascade reactions, such as the conversion of levulinic acid (LA), a key biomass platform molecule, into γ-valerolactone (GVL) and other valuable chemicals. mdpi.commdpi.com

Emerging areas of catalytic exploration include:

Electrocatalysis and Photocatalysis: Designing metal complexes with phosphanylpyridine ligands for the reduction of CO2 to fuels or for hydrogen evolution reactions. The electronic tunability of the ligand can be used to optimize the efficiency and selectivity of these processes.

Biomass Valorization: Developing catalysts for the selective cleavage of C-O and C-C bonds in lignin (B12514952) and cellulose. mdpi.com The hemilabile nature of the P,N-ligand could be crucial for stabilizing reactive intermediates and facilitating challenging bond-breaking steps.

Polymer Upcycling: Creating catalysts that can selectively depolymerize plastics into their constituent monomers, addressing a major environmental challenge.

Catalytic ApplicationRole of this compoundPotential Product
Biomass ConversionLigand in metal complexes for hydrogenation and dehydration of platform molecules like 5-HMF and levulinic acid. mdpi.comBiofuels (e.g., GVL), high-value-added chemicals. mdpi.com
CO2 ReductionStabilizing low-valent metal centers in electro- or photocatalytic systems.Formic acid, methanol, hydrocarbons.
Hydrogen EvolutionComponent of molecular catalysts for water splitting.Hydrogen gas (H2).

Integration of Phosphanylpyridine Ligands in Supramolecular Assemblies and Materials Science

The field of supramolecular chemistry focuses on constructing large, well-ordered structures from molecular building blocks held together by non-covalent interactions. nih.gov Pyridine-based ligands are extensively used in this area due to their ability to form predictable interactions through metal coordination and hydrogen bonding. nih.govnih.gov

The incorporation of a phosphanyl group onto the pyridine scaffold introduces a versatile coordination site for a wide range of transition metals. This allows for the construction of sophisticated metal-organic frameworks (MOFs), coordination polymers, and discrete molecular assemblies. nih.govnih.gov The phosphorus atom can coordinate to one type of metal ion while the pyridine nitrogen coordinates to another, enabling the formation of heterometallic structures with unique magnetic or photophysical properties. Non-covalent interactions, such as hydrogen bonds and π-stacking, play a crucial role in stabilizing these assemblies and guiding their structural topologies. mdpi.com

Future research is directed towards:

Functional MOFs: Designing frameworks where the phosphine moiety is post-synthetically modified, for example, by oxidation or quaternization, to dynamically alter the properties of the material for applications in gas storage or separation.

Luminescent Materials: Creating coordination complexes that exhibit phosphorescence for use in organic light-emitting diodes (OLEDs) or as chemical sensors.

Self-Assembled Catalysts: Developing discrete molecular cages or containers where a catalytically active metal center, coordinated by the phosphanylpyridine ligand, is encapsulated. This can lead to catalysts with unique substrate selectivity based on size and shape.

Advanced Computational-Experimental Synergy for Ligand Discovery and Optimization

The discovery of new ligands and the optimization of their performance can be significantly accelerated by integrating computational methods with experimental work. co-ac.com Molecular modeling and docking studies, for example, allow for the rapid screening of virtual libraries of ligands to identify promising candidates for a specific catalytic reaction. co-ac.comnih.gov

For phosphanylpyridine ligands, computational tools can be used to:

Predict Electronic and Steric Properties: Density Functional Theory (DFT) calculations can accurately predict parameters like the Tolman electronic parameter (TEP) and cone angle, which are crucial for understanding and predicting catalytic activity.

Model Reaction Mechanisms: Simulating the entire catalytic cycle can provide insights into the rate-determining step and identify potential pathways for catalyst deactivation. This knowledge can guide the rational design of more robust and efficient ligands.

High-Throughput Screening: Machine learning algorithms can be trained on existing experimental data to predict the performance of new, untested phosphanylpyridine derivatives, drastically reducing the time and resources required for ligand optimization.

This synergistic approach, where computational predictions guide experimental synthesis and testing, which in turn provides data to refine the computational models, will be a cornerstone of future ligand development.

Computational MethodApplication for Phosphanylpyridine LigandsDesired Outcome
Molecular DockingPredicting the binding affinity and orientation of a metal-ligand complex with a substrate. mdpi.comIdentification of ligands with high potential for selectivity.
Density Functional Theory (DFT)Calculating electronic properties, bond energies, and reaction pathways. mdpi.comRational design of ligands with optimal electronic characteristics for a specific reaction.
Machine LearningDeveloping quantitative structure-activity relationship (QSAR) models from experimental data.Predictive screening of new ligand candidates to prioritize synthetic efforts.

Q & A

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state arrangement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via solvent evaporation (e.g., ethanol/water mixtures) often exhibit monoclinic symmetry (e.g., C2/c space group, as in ). Key interactions include C–H⋯π bonds (distance ~2.7 Å) and weak π–π stacking (3.6 Å between aromatic rings), which stabilize lamellar networks. Symmetry operations (e.g., −x, y, −z+½ in ) help resolve dimeric motifs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to limited toxicity data (similar to ), assume acute toxicity risks. Use fume hoods, nitrile gloves, and protective eyewear. For spills, adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. First aid for skin contact involves washing with soap/water; eye exposure requires 15-minute rinsing ( ). Always conduct reactions under inert atmospheres to prevent phosphine oxidation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reactivity of this compound as a ligand in transition-metal complexes?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of the dimethylphosphanyl group on metal coordination. Compare frontier molecular orbitals (HOMO/LUMO) with experimental NMR shifts (e.g., ’s hydrido phosphine complexes) to validate bonding modes. Contrast with crystallographic data (e.g., bond lengths/angles in ) to identify steric vs. electronic contributions .

Q. What strategies address discrepancies in spectroscopic data for this compound derivatives?

  • Methodological Answer : Combine multi-nuclear NMR (¹H, ¹³C, ³¹P) to resolve ambiguity. For example, PH coupling constants (~60 Hz in ) confirm phosphine protonation states. Cross-validate with high-resolution mass spectrometry (HRMS) and IR (e.g., P–C stretches at 650–750 cm⁻¹). For stereochemical conflicts, use SCXRD (as in ) or variable-temperature NMR .

Q. How does the dimethylphosphanyl group influence catalytic activity in cross-coupling reactions?

  • Methodological Answer : Comparative studies with analogous ligands (e.g., triphenylphosphine) reveal enhanced electron-donating capacity via ³¹P NMR shifts (upfield for stronger donors). Test catalytic efficiency in Suzuki-Miyaura reactions (e.g., ’s methodology) under standardized conditions. Kinetic profiling (e.g., Eyring plots) quantifies activation parameters, linking ligand structure to turnover frequencies .

Q. What mechanistic insights explain the photoinduced reactivity of this compound in phosphonylation reactions?

  • Methodological Answer : UV-vis spectroscopy tracks radical intermediates during photoinduced deformylative phosphonylation (analogous to ). Use radical traps (e.g., TEMPO) to confirm chain mechanisms. Time-dependent DFT (TD-DFT) models excited-state pathways, while GC-MS identifies byproducts (e.g., CO release). Compare with thermal conditions to isolate photochemical contributions .

Q. How can crystallographic data guide the design of this compound-based supramolecular assemblies?

  • Methodological Answer : Analyze packing motifs (e.g., 1D chains along the c-axis in ) to engineer non-covalent interactions. Modify substituents to enhance π–π stacking (optimal distance ~3.5 Å) or introduce hydrogen-bond donors. SCXRD of co-crystals with transition metals (e.g., Pd, Pt) reveals coordination geometries for MOF/COF applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.